2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine
Description
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine is a tertiary amine characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions, linked to an N,N-dimethylethanamine backbone. The 3,4-difluorophenoxy moiety confers unique electronic properties due to fluorine’s electronegativity, influencing lipophilicity, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13(2)5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMIXUUFZKZBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232882 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708924-47-3 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708924-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 3,4-difluorophenol with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenation vs. Alkoxy Groups: Brominated indole derivatives (e.g., 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine) exhibit strong serotonin receptor (5-HT1A/5-HT7) binding (nanomolar affinity) and antidepressant activity . In contrast, the 3,4-difluorophenoxy group may favor interactions with adrenergic or opioid receptors due to reduced π-π stacking compared to indole .
Pharmacological Activity
Serotonin Receptor Modulation
Anticancer and G-Quadruplex Interactions
- Comparison with Non-Fluorinated Analogs: Non-fluorinated quindolines (e.g., compound 4) showed stronger c-MYC repression, indicating fluorine’s steric effects might reduce target engagement .
Metabolic and Pharmacokinetic Considerations
- Lipophilicity: The 3,4-difluorophenoxy group (LogP ~2.5 estimated) offers intermediate lipophilicity compared to brominated indoles (LogP ~3.1) and dimethoxybenzyl derivatives (LogP ~2.0), balancing blood-brain barrier penetration and solubility .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to methoxy or methyl-substituted analogs .
Biological Activity
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine, also known as DFPEA, is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C11H14F2N
- CAS Number: 1708924-47-3
The compound features a difluorophenoxy group attached to a dimethylethanamine moiety, which contributes to its unique biological properties.
The biological activity of DFPEA is primarily attributed to its interaction with various molecular targets in biological systems. The difluorophenoxy group can enhance the lipophilicity of the compound, allowing better membrane penetration and interaction with cellular targets.
Key Mechanisms:
- Receptor Binding: DFPEA may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic processes.
Biological Activity Overview
Research has indicated that DFPEA exhibits several biological activities:
- Antidepressant Effects: Studies have suggested that DFPEA may have antidepressant-like effects by modulating neurotransmitter levels in the brain.
- Anti-inflammatory Properties: Preliminary data indicate that the compound can reduce inflammation markers in vitro.
- Antioxidant Activity: DFPEA has been observed to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin levels | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Scavenges free radicals |
Case Studies
Several studies have been conducted to evaluate the efficacy of DFPEA in various biological contexts:
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, DFPEA was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect.
Case Study 2: Anti-inflammatory Effects
A study examining the anti-inflammatory properties of DFPEA involved treating macrophages with the compound and measuring cytokine levels. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
Recent investigations into the pharmacological properties of DFPEA have highlighted its potential as a therapeutic agent:
- A study published in Journal of Medicinal Chemistry reported that DFPEA demonstrated high affinity for serotonin receptors, indicating its potential role as an antidepressant .
- Another research article indicated that DFPEA could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Q & A
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Waste Disposal : Segregate halogenated waste and use licensed disposal services .
Advanced
For large-scale synthesis, implement exposure monitoring (air sampling) and emergency containment measures (spill kits with activated carbon). Material compatibility tests ensure solvents/reagents do not degrade the compound into hazardous byproducts .
How can researchers address challenges in scaling up synthesis while maintaining purity?
Q. Advanced
- Process Chemistry : Replace column chromatography with crystallization or continuous flow systems for cost-effective purification.
- Quality by Design (QbD) : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) and minimize batch-to-batch variability .
- In-Process Controls (IPC) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction progression and detects intermediates .
What pharmacological profiling strategies are applicable to this compound?
Q. Advanced
- Receptor Binding Assays : Screen for activity at serotonin (5-HT) or adrenergic receptors due to structural similarities with psychoactive N,N-dimethylated amines .
- In Vitro Toxicity : Use hepatocyte cultures to assess metabolic pathways and cytotoxicity. Fluorine substituents may reduce hepatic clearance compared to non-halogenated analogs .
- Fluorescent Probes : Functionalize the compound with fluorophores (e.g., ADA analogs) to track cellular uptake and sublocalization in live-cell imaging .
How should researchers navigate regulatory compliance for synthesizing controlled analogs?
Q. Advanced
- Legal Screening : Cross-reference structures with controlled substance lists (e.g., DEA Schedule I) to avoid legal pitfalls. For example, analogs with benzofuran or indole moieties may require licensing .
- Documentation : Maintain detailed synthesis records, including NMR/MS data, to demonstrate compliance with research exemptions under the Controlled Substances Act .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
